molecular formula C8H15N5 B10862857 6-Pentyl-1,3,5-triazine-2,4-diamine CAS No. 3283-17-8

6-Pentyl-1,3,5-triazine-2,4-diamine

Cat. No.: B10862857
CAS No.: 3283-17-8
M. Wt: 181.24 g/mol
InChI Key: PJGTYLODAXOMPC-UHFFFAOYSA-N
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Description

6-Pentyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a pentyl group at the 6-position and amino groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with pentylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups replace the chlorine atoms in cyanuric chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Pentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazine oxides, dihydrotriazine derivatives, and various substituted triazines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Pentyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Pentyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a pentyl group.

    6-Methyl-1,3,5-triazine-2,4-diamine: Contains a methyl group at the 6-position.

    6,N2-Diaryl-1,3,5-triazine-2,4-diamine: Features diaryl groups at the 6 and N2 positions

Uniqueness

6-Pentyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentyl group enhances its hydrophobicity, influencing its solubility and interaction with biological membranes. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

3283-17-8

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

6-pentyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H15N5/c1-2-3-4-5-6-11-7(9)13-8(10)12-6/h2-5H2,1H3,(H4,9,10,11,12,13)

InChI Key

PJGTYLODAXOMPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=NC(=N1)N)N

Origin of Product

United States

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